

Technical Guide: Spectroscopic and Synthetic Profile of 5-(3-chloropropionyl)indane

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Compound of Interest

Compound Name: 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data (^1H NMR, ^{13}C NMR, IR, and MS) and a plausible synthetic protocol for 5-(3-chloropropionyl)indane. Due to the limited availability of direct experimental data in public databases, the spectral information presented herein is predicted based on the analysis of its constituent chemical moieties.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-(3-chloropropionyl)indane. These predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of the indane and 3-chloropropionyl functional groups.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.6	m	2H	Aromatic CH (ortho to acyl group)
~7.3	d	1H	Aromatic CH (meta to acyl group)
3.85	t	2H	-CO-CH ₂ -
3.35	t	2H	-CH ₂ -Cl
2.95	t	4H	Ar-CH ₂ - (indane)
2.15	p	2H	-CH ₂ - (indane)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~198	C=O
~145	Quaternary Aromatic C
~135	Quaternary Aromatic C
~127	Aromatic CH
~125	Aromatic CH
~45	-CO-CH ₂ -
~41	-CH ₂ -Cl
~33	Ar-CH ₂ - (indane)
~25	-CH ₂ - (indane)

Solvent: CDCl₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1680	Strong	C=O (aryl ketone) stretch
~1600	Medium	Aromatic C=C stretch
~1400	Medium	CH ₂ bend
~750	Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
208/210	100/33	[M] ⁺ / [M+2] ⁺ (due to ³⁵ Cl/ ³⁷ Cl isotopes)
173	Moderate	[M - Cl] ⁺
145	High	[M - COCH ₂ CH ₂ Cl] ⁺ (indane fragment)
117	High	[C ₉ H ₉] ⁺ (indenyl cation)

Experimental Protocols

The following are detailed methodologies for the synthesis of 5-(3-chloropropionyl)indane and the acquisition of its spectral data.

Synthesis: Friedel-Crafts Acylation of Indane

A plausible method for the synthesis of 5-(3-chloropropionyl)indane is the Friedel-Crafts acylation of indane with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Indane
- 3-Chloropropionyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indane in anhydrous DCM.
- Cool the solution in an ice bath to 0°C .
- Slowly add anhydrous AlCl_3 to the stirred solution.
- Add 3-chloropropionyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C .
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1M HCl.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

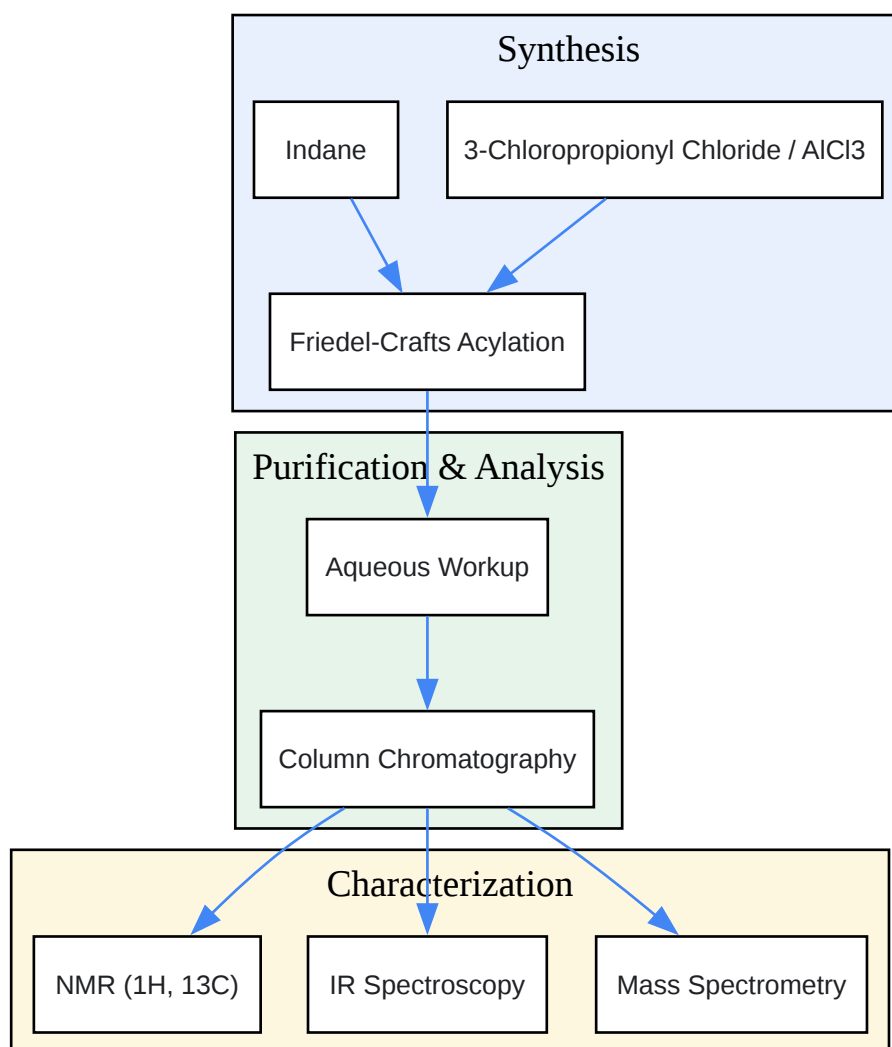
^1H and ^{13}C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C . The sample would be dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^{[4][5][6]}

Infrared (IR) Spectroscopy: The Infrared (IR) spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified compound would be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The purified compound would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments would be recorded.^[7]

Visualizations

The following diagrams illustrate the chemical structure of 5-(3-chloropropionyl)indane and a general workflow for its synthesis and characterization.



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